molecular formula C15H19FN2OS B2479019 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2309187-11-7

2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2479019
CAS No.: 2309187-11-7
M. Wt: 294.39
InChI Key: NVKWGCVRXWWLFZ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a structurally complex small molecule featuring a 4-fluorophenylsulfanyl moiety linked to a ketone-functionalized azetidine-pyrrolidine hybrid scaffold. Its structural uniqueness lies in the azetidine ring fused with pyrrolidine, which confers rigidity and specific stereoelectronic properties compared to larger cyclic amines like piperidine or morpholine.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2OS/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWGCVRXWWLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the core azetidinone structure This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (thioether) group undergoes oxidation under controlled conditions. Key findings include:

Reaction Conditions Product Source
Oxidation to sulfoxide30% H<sub>2</sub>O<sub>2</sub> in AcOH, 55–60°CSulfoxide derivative (R-S(=O)-R') ,
Oxidation to sulfoneExcess H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> in acidic mediaSulfone derivative (R-SO<sub>2</sub>-R') ,

These reactions are critical for modifying the electronic properties of the molecule, potentially enhancing binding affinity in pharmacological contexts .

Nucleophilic Substitution

The azetidine nitrogen and sulfanyl group participate in substitution reactions:

Azetidine Ring Modifications

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives .

Sulfanyl Group Displacement

  • Thiol Exchange : The sulfanyl group can be replaced by amines or alcohols under basic conditions (e.g., NaOH/EtOH), forming new ethers or thioethers .

Substrate Nucleophile Conditions Product Source
2-[(4-Fluorophenyl)sulfanyl]...ThiomorpholineDioxane, refluxThiadiazole hybrid
Azetidine nitrogen3-Chloro-4-fluoroanilineSOCl<sub>2</sub>, couplingAryl-substituted azetidine derivative

Ring-Opening Reactions

The strained azetidine ring may undergo ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the azetidine ring, yielding a primary amine and ketone fragments .

  • Base-Mediated Ring Expansion : Treatment with strong bases (e.g., LDA) induces ring expansion to form pyrrolidine derivatives .

Reduction of the Ketone Group

The ethanone moiety can be reduced to a secondary alcohol:

Reducing Agent Conditions Product Source
NaBH<sub>4</sub>MeOH, 0°C2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethanol
LiAlH<sub>4</sub>THF, refluxSame as above (higher yield)

Pyrrolidine Functionalization

The pyrrolidine tertiary amine undergoes alkylation or acylation:

  • Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine derivatives .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

Reaction Type Catalyst System Product Source
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAryl amine conjugates

Interaction with Biological Targets

While not strictly a chemical reaction, the compound’s binding to sigma receptors involves reversible non-covalent interactions:

  • Radiolabeled Binding Assays : Exhibits IC<sub>50</sub> values in the nanomolar range for σ<sub>1</sub> receptors .

  • Molecular Docking : Computational studies suggest hydrogen bonding with Met793 and hydrophobic interactions with pyrrolidine .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest that it may interact with specific targets involved in cancer progression, leading to apoptosis in malignant cells .

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one possess antimicrobial activities. These compounds have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth and potentially serving as lead compounds for developing new antibiotics .

Neuropharmacological Effects

The pyrrolidine moiety in this compound has been associated with neuropharmacological activities. Studies suggest that derivatives of this compound may exhibit effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Anticancer Evaluation

In a study evaluating novel sulfonamide derivatives, a compound structurally related to 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one was tested against HepG2 liver cancer cells. The results indicated a selectivity index significantly higher than that of methotrexate, suggesting promising anticancer efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on similar compounds revealed binding affinities with key protein targets involved in cancer cell signaling pathways. This computational analysis supports the hypothesis that such compounds could be developed into effective therapeutic agents against various cancers .

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the sulfanyl and pyrrolidinyl groups could modulate the compound’s overall pharmacokinetic properties. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and Sulfur Linkages

  • 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (): This compound shares a fluorophenyl-sulfanyl-ketone motif but replaces the azetidine-pyrrolidine system with a phenylisoquinoline group.
  • 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Contains a 4-fluorophenyl group but replaces the sulfanyl-ketone with a thiadiazole-thiazolidinone framework.

Analogues with Azetidine or Pyrrolidine Moieties

  • 2-(4-Fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one (): Simplifies the target compound by omitting the azetidine ring and sulfanyl group.
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): Replaces azetidine with a piperidine ring. The six-membered ring may confer greater conformational flexibility but lower metabolic stability compared to the target compound’s fused azetidine-pyrrolidine system.

Table 1: Key Properties of Comparable Compounds

Compound Name LogP* Solubility (mg/mL) Melting Point (°C) Bioactivity (if reported) Reference
Target Compound ~2.8† N/A N/A N/A -
1-(4-Chloro-3-fluorophenyl)-sulfanyl-ketone 3.1 <0.1 (DMSO) 168–170 Anticancer (in vitro)
3-(5-(4-Fluorophenyl)-thiadiazolyl-thiazolidinone 2.5 0.5 (Water) 142–144 Antimicrobial (MIC: 8 µg/mL)
2-(4-Fluorophenyl)-pyrrolidinyl-ketone 2.3 1.2 (Ethanol) N/A Kinase inhibitor (IC50: 0.4 µM)

*Calculated using fragment-based methods (e.g., Crippen’s method).
†Estimated based on structural similarity to .

Key Differences and Implications

Sulfur Linkage : The sulfanyl group may improve oxidative stability relative to thioether or thioester analogues () .

Biological Activity

The compound 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H16FN3OSC_{14}H_{16}FN_3OS, indicating the presence of a fluorophenyl group and a pyrrolidine moiety, which are often associated with various biological activities.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the sulfanyl group may enhance binding affinity to certain proteins, potentially influencing pathways such as:

  • Kinase Inhibition : Compounds with similar structures have shown activity against kinases involved in cancer progression. For instance, kinase inhibitors can disrupt cellular signaling pathways that promote tumor growth .
  • GPCR Modulation : The pyrrolidine component suggests potential interactions with G-protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes .

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For example, compounds containing fluorinated phenyl groups have demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis or cell cycle arrest through various signaling pathways .

Antimicrobial Activity

Compounds structurally similar to 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one have been evaluated for antimicrobial properties. Some derivatives have shown promising results against both bacterial and fungal strains, suggesting a broad spectrum of antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerQuinoline derivativesInhibition of cell proliferation
AntimicrobialFluorinated phenyl derivativesBactericidal and fungicidal effects
Kinase inhibitionSmall molecule inhibitorsDisruption of cancer signaling

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a related compound on various cancer cell lines, demonstrating an IC50 value in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell survival pathways, leading to increased apoptosis in treated cells .

Case Study: Antimicrobial Efficacy

In another investigation, a series of sulfanyl compounds were tested against standard bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .

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